![molecular formula C9H14N2 B039255 3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole CAS No. 113749-70-5](/img/structure/B39255.png)
3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole is a bicyclic compound that has shown potential as a therapeutic agent in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism Of Action
The mechanism of action of 3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole is not fully understood. However, it is believed to work through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases.
Biochemical And Physiological Effects
3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, induce apoptosis (programmed cell death), and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential as a therapeutic agent for other diseases. Additionally, research could be done on the development of new synthesis methods for this compound.
In conclusion, 3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole has shown potential as a therapeutic agent in scientific research. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole has been achieved through various methods. One of the most commonly used methods is the reaction of cyclopentadiene with a substituted hydrazine in the presence of a Lewis acid catalyst. Another method involves the reaction of a cyclopropane derivative with a hydrazine derivative in the presence of a base.
Scientific Research Applications
3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole has been studied for its potential as a therapeutic agent in scientific research. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
CAS RN |
113749-70-5 |
|---|---|
Product Name |
3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-methyl-3,4-diazatricyclo[5.3.0.02,6]dec-3-ene |
InChI |
InChI=1S/C9H14N2/c1-5-8-6-3-2-4-7(6)9(8)11-10-5/h5-9H,2-4H2,1H3 |
InChI Key |
FCFNLRNWHARCAJ-UHFFFAOYSA-N |
SMILES |
CC1C2C3CCCC3C2N=N1 |
Canonical SMILES |
CC1C2C3CCCC3C2N=N1 |
synonyms |
Cyclopenta[3,4]cyclobuta[1,2-c]pyrazole, 3,3a,3b,4,5,6,6a,6b-octahydro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



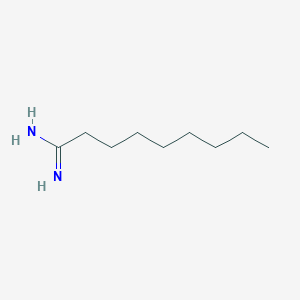
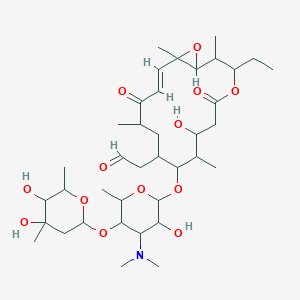

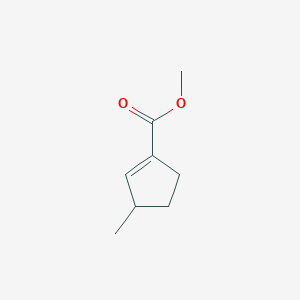
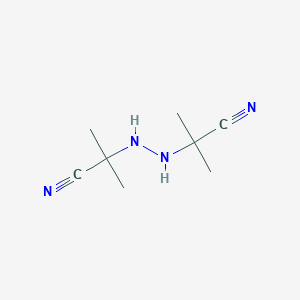
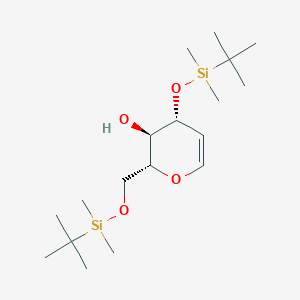
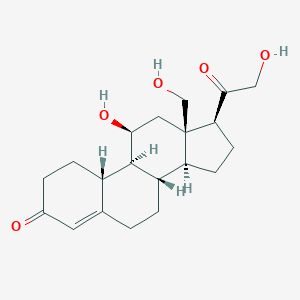
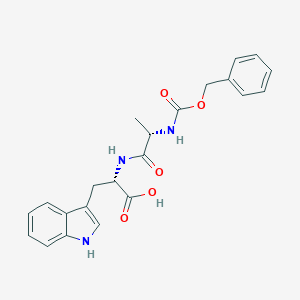
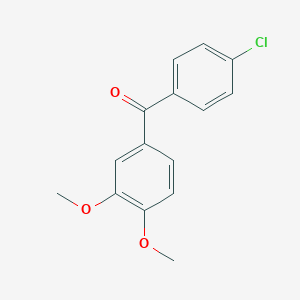
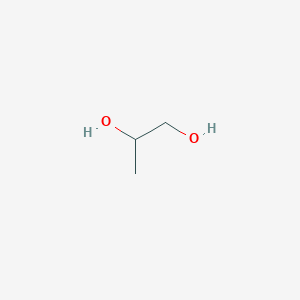
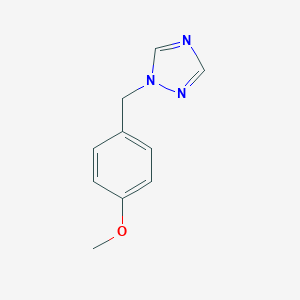
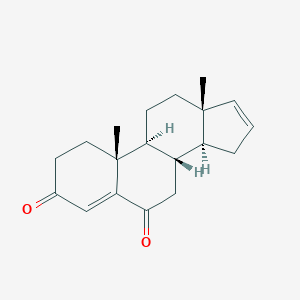
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)